n-(Furan-2-ylmethyl)dicarbonimidic diamide
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Overview
Description
N-(Furan-2-ylmethyl)dicarbonimidic diamide: is an organic compound that features a furan ring attached to a dicarbonimidic diamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)dicarbonimidic diamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave reactors and efficient coupling reagents ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethyl)dicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: N-(Furan-2-ylmethyl)dicarbonimidic diamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers .
Biology and Medicine: It has been studied for its neuroprotective properties and its role as a monoamine oxidase inhibitor .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)dicarbonimidic diamide involves its interaction with monoamine oxidase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of monoamines such as serotonin and dopamine in the brain. This mechanism is believed to contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethyl)furan-2-carboxamide
Comparison: N-(Furan-2-ylmethyl)dicarbonimidic diamide is unique due to its dicarbonimidic diamide moiety, which distinguishes it from other furan derivatives. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
68498-50-0 |
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Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-carbamoyl-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C7H9N3O3/c8-6(11)10-7(12)9-4-5-2-1-3-13-5/h1-3H,4H2,(H4,8,9,10,11,12) |
InChI Key |
DKGPHWMICMKXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)N |
Origin of Product |
United States |
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